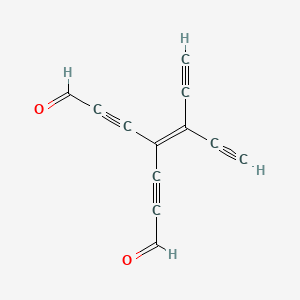
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial is a complex organic compound characterized by its unique structure featuring multiple triple bonds. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial typically involves multi-step organic reactions. One common method includes the coupling of appropriate diynes under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, resulting in a range of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.
Substitution: Catalysts such as palladium or copper are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s reactivity makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new biochemical tools.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound’s unique properties make it useful in the development of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism by which 4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial exerts its effects involves its ability to participate in various chemical reactions. The multiple triple bonds in its structure make it highly reactive, allowing it to interact with a wide range of molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the behavior of the compound in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedinitrile: This compound is similar in structure but contains nitrile groups instead of aldehyde groups.
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynediamine: Another similar compound, differing by the presence of amine groups.
Uniqueness
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial is unique due to its specific arrangement of triple bonds and aldehyde groups. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
823813-80-5 |
|---|---|
Formule moléculaire |
C12H4O2 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
4-penta-1,4-diyn-3-ylidenehepta-2,5-diynedial |
InChI |
InChI=1S/C12H4O2/c1-3-11(4-2)12(7-5-9-13)8-6-10-14/h1-2,9-10H |
Clé InChI |
MIBDWVRIIYUEJY-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=C(C#CC=O)C#CC=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



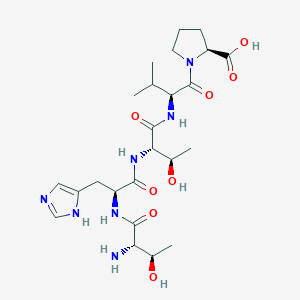
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)

![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
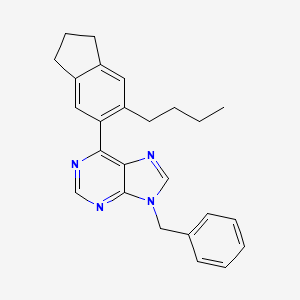
![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)
![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
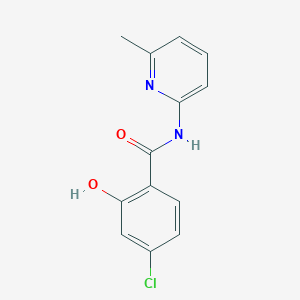
![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)
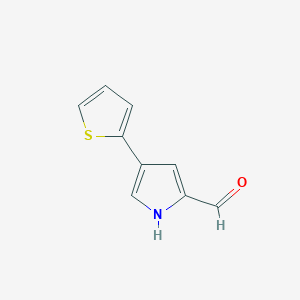
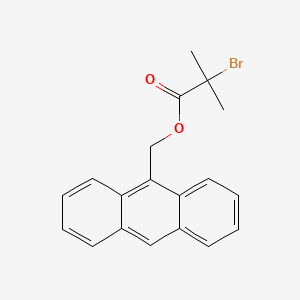
![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)
![2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]-](/img/structure/B14233762.png)
